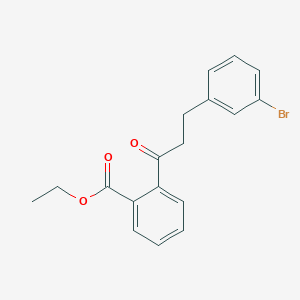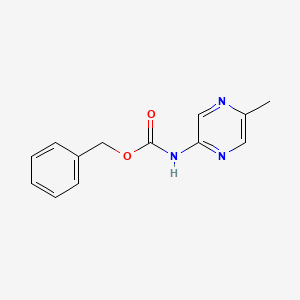
Benzyl (5-methylpyrazin-2-yl)carbamate
Descripción general
Descripción
Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound with a molecular formula of C13H13N3O2 . It belongs to the class of carbamate derivatives and is commonly used in various scientific experiments. The compound has a molecular weight of 243.26100 .
Synthesis Analysis
Benzyl (5-methylpyrazin-2-yl)carbamate is commonly synthesized by the reaction of benzyl chloride and 5-methylpyrazin-2-ylamine in the presence of a base. The resulting product is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of Benzyl (5-methylpyrazin-2-yl)carbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 5-methylpyrazin-2-yl group . The molecular formula is C13H13N3O2 .Physical And Chemical Properties Analysis
Benzyl (5-methylpyrazin-2-yl)carbamate has a molecular weight of 243.26100 . The exact physical properties such as density, boiling point, and melting point are not specified . It is also mentioned that the compound has a strong odor and is highly stable under normal conditions.Aplicaciones Científicas De Investigación
Medicinal Chemistry
In drug discovery and medicinal chemistry, carbamate-bearing molecules like this one play a significant role. They are involved in the development of new drugs due to their versatile chemical properties .
Flow Chemistry
The compound has been used in mesofluidic flow reactors for performing Curtius rearrangement reactions, which are useful in synthetic organic chemistry .
Drug Design
Carbamates are integral in drug design due to their protective properties for amines during chemical reactions. They can be installed and removed under relatively mild conditions, making them valuable for complex synthesis .
Safety and Hazards
Benzyl (5-methylpyrazin-2-yl)carbamate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
benzyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSQZLJHRCKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674604 | |
| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-methylpyrazin-2-yl)carbamate | |
CAS RN |
1033418-57-3 | |
| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

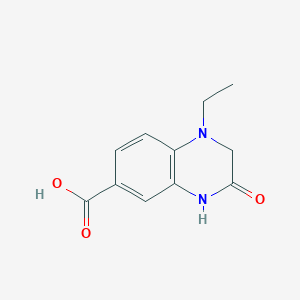

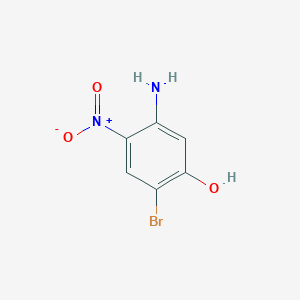
![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
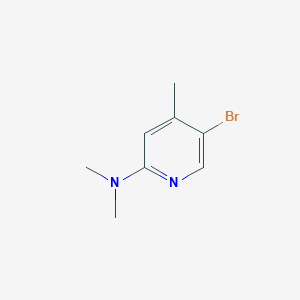
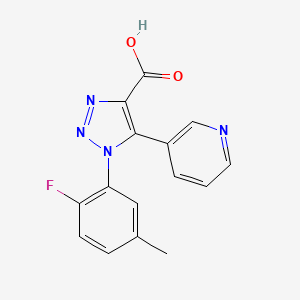
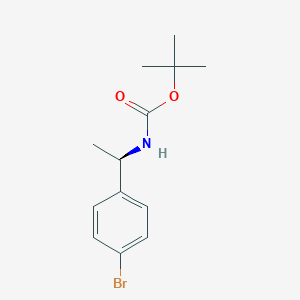
methanone](/img/structure/B1522650.png)
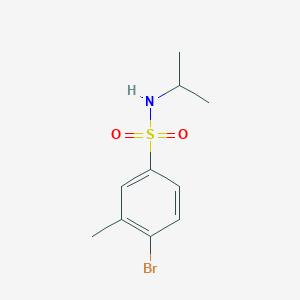
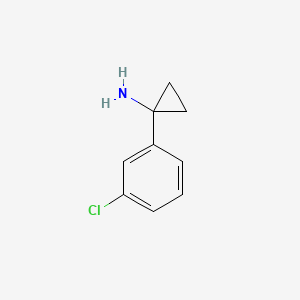
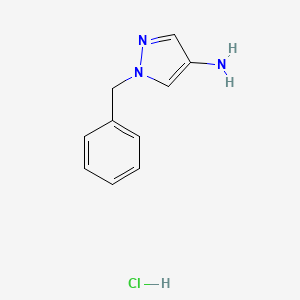

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)
